molecular formula C22H26N2O5 B2991579 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955705-61-0

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2991579
CAS No.: 955705-61-0
M. Wt: 398.459
InChI Key: GKHMUQBWVXAVBQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a propionyl group, and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Biochemical Analysis

Biochemical Properties

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are crucial as they can lead to the disruption of cellular processes like microtubule formation and protein folding, which are essential for cell division and survival .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation, which are critical components of cell signaling pathways . Additionally, it can trigger caspase activation, leading to apoptosis, or programmed cell death, which is a vital process in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and thus preventing microtubule formation . This inhibition is crucial for its anti-cancer properties, as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with Hsp90 and TrxR further contributes to its ability to induce cellular stress and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, its prolonged exposure can lead to gradual degradation, affecting its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall bioactivity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing its delivery and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the microtubules and interaction with tubulin are essential for its anti-cancer effects, while its presence in other cellular compartments can influence additional biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with anti-cancer properties.

    Trimethoprim: Another DHFR inhibitor used as an antibiotic.

Uniqueness

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a trimethoxyphenyl group and a tetrahydroisoquinoline moiety, which may confer distinct pharmacological properties and a broader spectrum of biological activities compared to other similar compounds .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-20(25)24-9-8-14-6-7-17(10-16(14)13-24)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHMUQBWVXAVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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